molecular formula C14H15NS B12068537 N-{[2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine

N-{[2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine

Cat. No.: B12068537
M. Wt: 229.34 g/mol
InChI Key: DCTMBJMNIWQMAB-UHFFFAOYSA-N
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Description

N-{[2-(Thiophen-3-yl)phenyl]methyl}cyclopropanamine is a cyclopropane-containing amine derivative featuring a benzyl group substituted at the 2-position with a thiophen-3-yl moiety. This compound combines the structural rigidity of cyclopropane with the aromatic and electronic properties of thiophene, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H15NS

Molecular Weight

229.34 g/mol

IUPAC Name

N-[(2-thiophen-3-ylphenyl)methyl]cyclopropanamine

InChI

InChI=1S/C14H15NS/c1-2-4-14(12-7-8-16-10-12)11(3-1)9-15-13-5-6-13/h1-4,7-8,10,13,15H,5-6,9H2

InChI Key

DCTMBJMNIWQMAB-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CC=CC=C2C3=CSC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 2-(Thiophen-3-yl)benzaldehyde

The thiophene-substituted benzaldehyde intermediate is pivotal for subsequent reductive amination. A Suzuki-Miyaura cross-coupling reaction between 2-bromobenzaldehyde and thiophen-3-ylboronic acid offers a high-yielding route. Catalyzed by palladium(II) acetate with triphenylphosphine in a toluene-water mixture, this reaction proceeds at 80–100°C for 12–24 hours, achieving yields of 85–92%. Alternative methods include Friedel-Crafts acylation, where thiophene reacts with benzoyl chloride in the presence of AlCl₃, though this approach suffers from regioselectivity challenges.

Preparation of Cyclopropanamine Derivatives

Cyclopropanamine precursors are synthesized via [2+1] cycloaddition or Hofmann degradation. For instance, treatment of allylamine derivatives with dichlorocarbene (generated from chloroform and a strong base) under phase-transfer conditions forms the cyclopropane ring. Alternatively, Hofmann degradation of cyclopropanecarboxamide using bromine and NaOH yields cyclopropanamine with >90% purity.

Cyclopropanation Techniques

Dimethylsulfoxonium Methylide-Mediated Cyclopropanation

This method, adapted from industrial protocols for analogous compounds, involves reacting a benzyl ketone intermediate with dimethylsulfoxonium methylide. The ylide is generated in situ from trimethylsulfoxonium iodide and sodium hydride in DMSO at 0–5°C. Adding the ketone at 20–25°C induces cyclopropanation within 4–6 hours, yielding the cyclopropane ring with >80% efficiency.

Table 1: Reaction Conditions for Dimethylsulfoxonium Methylide Cyclopropanation

ParameterValue
Temperature20–25°C
SolventDMSO
CatalystSodium hydride
Reaction Time4–6 hours
Yield80–85%

Kulinkovich Reaction Approach

The Kulinkovich reaction employs titanium(IV) isopropoxide and Grignard reagents to cyclopropanate esters. For N-{[2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine, ethyl benzylacrylate reacts with cyclopropanamine in the presence of Ti(OiPr)₄ and ethylmagnesium bromide, yielding the cyclopropane-amine adduct at −20°C. This method achieves 70–75% yield but requires stringent anhydrous conditions.

Reductive Amination Strategies

Reductive amination couples 2-(thiophen-3-yl)benzaldehyde with cyclopropanamine using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–6. The reaction proceeds via imine formation, followed by reduction to the secondary amine. Yields range from 65–75%, with purification via silica gel chromatography.

Table 2: Optimization of Reductive Amination Parameters

ParameterOptimal Range
pH4–6
Reducing AgentNaBH₃CN (1.2 equiv)
SolventMethanol
Temperature25°C
Reaction Time12–18 hours

Purification and Analytical Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Structural confirmation relies on:

  • ¹H NMR (CDCl₃): δ 7.45–7.20 (m, aromatic H), 3.85 (s, CH₂), 2.10–1.90 (m, cyclopropane H).

  • IR : N-H stretch at 3300 cm⁻¹, C-N at 1250 cm⁻¹.

  • Mass Spectrometry : Molecular ion peak at m/z 243.4 [M+H]⁺.

Comparative Analysis of Synthetic Methods

Table 3: Efficiency of Preparation Routes

MethodYieldPurityScalability
Dimethylsulfoxonium80–85%>95%High
Kulinkovich Reaction70–75%90%Moderate
Reductive Amination65–75%85–90%High

The dimethylsulfoxonium route offers superior yield and scalability, making it ideal for industrial production. Conversely, the Kulinkovich method, while stereospecific, demands specialized equipment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

N-[(2-Nitrophenyl)methyl]cyclopropanamine ()
  • Structure: Substituted with a nitro group (-NO₂) at the phenyl ring’s 2-position.
  • Key Differences : The nitro group is electron-withdrawing, contrasting with the electron-rich thiophene in the target compound. This difference significantly alters electronic properties, solubility, and reactivity.
N-[(3-Methyl-2-thienyl)methyl]cyclopropanamine ()
  • Structure : Features a methyl-substituted thiophene (3-methyl-2-thienyl) directly attached to the cyclopropanamine.
  • Key Differences : The thiophene is substituted at the 2-position (vs. 3-position in the target compound), and the methyl group introduces steric hindrance.
  • Physical Properties : Molecular weight = 167.27 g/mol, pKa = 7.98 (predicted), boiling point = 253.4°C (predicted). These properties suggest moderate basicity and thermal stability .
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine ()
  • Structure: Contains a chlorophenoxypropyl linker instead of a thiophene-phenyl group.
  • Key Differences : The propyl chain and ether linkage increase flexibility compared to the rigid benzyl-thiophene system. The chlorine atom may enhance lipophilicity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) pKa (Predicted) Boiling Point (°C)
N-{[2-(Thiophen-3-yl)phenyl]methyl}cyclopropanamine* Not explicitly given ~179–185 (estimated) ~8–9 (inferred) 260–280 (estimated)
N-[(2-Nitrophenyl)methyl]cyclopropanamine C₁₀H₁₂N₂O₂ 192.2 Not reported Not reported
N-[(3-Methyl-2-thienyl)methyl]cyclopropanamine C₉H₁₃NS 167.27 7.98 253.4
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine C₁₂H₁₆ClNO 225.71 Not reported Not reported

*Note: Properties for the target compound are inferred from analogs due to lack of direct data.

Biological Activity

N-{[2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H15NC_{14}H_{15}N with a molecular weight of approximately 213.28 g/mol. The compound features a cyclopropanamine structure linked to a thiophene moiety, which enhances its aromatic properties and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the amine group facilitates hydrogen bonding with various biological molecules, influencing cellular pathways involved in disease progression .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, it has shown potential against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound's ability to induce apoptosis and cell cycle arrest at the G0/G1 phase has been documented, indicating its role as a potential anticancer agent .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Its thiophene component contributes to its effectiveness against these pathogens, making it a candidate for further development in treating infections.

Research Findings and Case Studies

  • Cell Viability Assays : In vitro studies have employed MTT assays to evaluate the cytotoxicity of this compound against different cancer cell lines. Results showed significant inhibition of cell viability at varying concentrations, suggesting dose-dependent effects.
  • Mechanistic Studies : Molecular docking simulations have been utilized to elucidate the binding interactions between the compound and target proteins involved in cancer pathways. These studies revealed that this compound binds effectively to active sites of enzymes related to tumor growth and proliferation.
  • Comparative Analysis : A comparison with similar compounds highlights the unique characteristics of this compound. For example:
Compound NameStructural FeaturesUnique Aspects
N-{[5-(2-Methylphenyl)thiophen-2-yl]methyl}cyclopropanamineSimilar cyclopropanamine structureMethyl substitution may alter biological activity
5-(Thiophen-2-yl)-N-(pyridin-3-yl)methylcyclopropanamineContains a pyridine instead of chlorophenylPotentially different receptor interactions
N-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}cyclopropanamineFluorine substitution on phenyl ringMay exhibit different pharmacokinetic properties

Q & A

Q. What are the key synthetic routes for preparing N-{ [2-(thiophen-3-yl)phenyl]methyl }cyclopropanamine?

The synthesis typically involves three stages: (i) preparation of the thiophen-3-yl-substituted benzyl intermediate via Suzuki-Miyaura coupling between 2-bromobenzyl derivatives and thiophen-3-ylboronic acid; (ii) introduction of the cyclopropane ring via [2+1] cycloaddition using ethyl diazoacetate under transition-metal catalysis (e.g., Rh(II)); and (iii) amination via reductive alkylation or nucleophilic substitution. Reaction conditions (e.g., solvent, temperature, catalyst loading) must be optimized to avoid side products like over-reduced cyclopropane derivatives .

Q. How can spectroscopic methods (NMR, MS) resolve structural ambiguities in this compound?

  • 1H NMR : The thiophen-3-yl group’s aromatic protons (δ 7.2–7.5 ppm) and cyclopropane protons (δ 0.8–1.2 ppm) should show distinct splitting patterns. Overlapping signals from the benzyl and thiophene moieties may require 2D NMR (e.g., COSY, HSQC).
  • MS : High-resolution ESI-MS can confirm the molecular ion ([M+H]+) at m/z 256.12 (calculated for C14H15NS). Fragmentation patterns (e.g., loss of cyclopropane or thiophene) aid in structural validation .

Q. What safety precautions are critical during handling?

Cyclopropane derivatives are prone to ring-opening under acidic/basic conditions, releasing reactive intermediates. Use inert atmospheres (N2/Ar) during synthesis. Personal protective equipment (PPE) is mandatory due to potential amine toxicity and thiophene flammability .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropane ring influence reactivity in cross-coupling reactions?

The cyclopropane ring’s strain enhances electrophilicity at the adjacent methylene group, enabling nucleophilic attacks. However, steric hindrance from the benzyl-thiophene substituent can reduce reaction yields in Pd-catalyzed couplings. Computational studies (DFT) suggest that electron-withdrawing groups on the thiophene improve stability during Suzuki-Miyaura reactions .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies in IC50 values (e.g., for kinase inhibition) may arise from assay conditions (e.g., buffer pH, ATP concentration) or impurities. Orthogonal validation methods include:

  • HPLC-PDA : Quantify purity (>95%) and detect trace impurities (e.g., des-cyclopropane byproducts).
  • Dose-response curves : Use multiple cell lines (e.g., HEK293 vs. HeLa) to assess target specificity .

Q. How can regioselectivity challenges in thiophene functionalization be mitigated?

Thiophen-3-yl groups exhibit lower reactivity at the β-position compared to thiophen-2-yl. Directed ortho-metalation (DoM) using TMPLi (2,2,6,6-tetramethylpiperidine) enables selective functionalization at the 5-position. Alternatively, transition-metal catalysis (Pd/Fe) with directing groups (e.g., pyridine) enhances β-selectivity .

Q. What computational methods predict binding modes with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations suggest that the cyclopropane ring stabilizes hydrophobic interactions with protein pockets (e.g., kinase ATP-binding sites). The thiophene sulfur may form π-S interactions with aromatic residues (e.g., Phe). Validate predictions with SPR (surface plasmon resonance) binding assays .

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